2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline family, characterized by a partially saturated bicyclic core with a cyano group at position 3, an amino group at position 2, and substituents at positions 1, 4, and 5. The 4-bromophenyl and 4-methylphenyl groups contribute to its steric and electronic profile, while the 7,7-dimethyl substituents enhance conformational rigidity. Its molecular formula is C₂₄H₂₃BrN₃O, with a calculated molecular weight of 473.37 g/mol (based on analogous compounds in ).
Properties
CAS No. |
311323-36-1 |
|---|---|
Molecular Formula |
C25H24BrN3O |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H24BrN3O/c1-15-4-10-18(11-5-15)29-20-12-25(2,3)13-21(30)23(20)22(19(14-27)24(29)28)16-6-8-17(26)9-7-16/h4-11,22H,12-13,28H2,1-3H3 |
InChI Key |
RYXYYEAGXZBDGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
The reaction integrates four substrates:
-
4-Bromobenzaldehyde (aromatic aldehyde)
-
Malononitrile
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
4-Methylaniline (aryl amine)
The mechanism proceeds via three key steps (Figure 1):
-
Knoevenagel Condensation : α-ZrP facilitates the formation of an α,β-unsaturated nitrile intermediate through condensation of the aldehyde and malononitrile.
-
Michael Addition : The enamine generated from dimedone and 4-methylaniline attacks the unsaturated nitrile, forming a Michael adduct.
-
Intramolecular Cyclization : The adduct undergoes cyclization to yield the hexahydroquinoline core, followed by tautomerization to stabilize the final product.
Optimized Reaction Conditions
The catalytic efficiency of α-ZrP was systematically evaluated under varying conditions (Table 1):
Table 1 : Optimization of Reaction Parameters for Target Compound Synthesis
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 10 | Solvent-free | 80 | 2 | 98 |
| 2 | 10 | CH₂Cl₂ | 70 | 6 | 51 |
| 3 | 10 | DMF | 100 | 5 | 53 |
| 4 | 5 | Solvent-free | 80 | 4 | 55 |
| 5 | None | Solvent-free | 80 | 8 | 24 |
Key findings:
-
Solvent-free conditions at 80°C with 10 mol% α-ZrP provided near-quantitative yield (98%) within 2 hours.
-
Polar aprotic solvents (e.g., DMF) or chlorinated solvents (e.g., CH₂Cl₂) reduced yields due to catalyst deactivation.
-
The catalyst retained 92% activity after five reuse cycles, confirmed by X-ray diffraction analysis.
Synthetic Procedure and Work-Up
Stepwise Protocol
-
Reaction Setup : Combine equimolar quantities of 4-bromobenzaldehyde (1.85 g, 10 mmol), malononitrile (0.66 g, 10 mmol), dimedone (1.4 g, 10 mmol), and 4-methylaniline (1.07 g, 10 mmol) with α-ZrP (0.15 g, 10 mol%) in a round-bottom flask.
-
Heating : Stir the mixture at 80°C under solvent-free conditions for 2 hours.
-
Isolation : Cool the reaction to room temperature, add ethanol (20 mL), and filter to separate the catalyst.
-
Purification : Wash the residue with aqueous ethanol (1:1 v/v) to obtain the pure product as a yellow solid.
Analytical Data
-
1H NMR (400 MHz, DMSO-d₆) : δ 0.74 (s, 3H, CH₃), 0.87 (s, 3H, CH₃), 2.21 (d, J = 16.7 Hz, 2H), 4.45 (s, 1H, H-4), 5.40 (s, 2H, NH₂), 7.24–7.61 (m, 8H, aromatic).
Comparative Analysis of Catalytic Systems
While α-ZrP remains the optimal catalyst for this synthesis, alternative systems reported for analogous hexahydroquinolines include:
-
Protic Acids (e.g., Acetic Acid) : Lower yields (≤65%) and longer reaction times (6–8 hours).
-
Ionic Liquids : Improved yields (85–90%) but higher costs and complex recovery.
-
Nanocatalysts (e.g., Fe₃O₄@SiO₂) : Comparable yields (95%) but require specialized equipment for synthesis.
Challenges and Scalability Considerations
-
Regioselectivity : Competing pathways may form regioisomers if substituents on the aldehyde or amine deviate from para positions.
-
Large-Scale Production : Continuous flow reactors have been proposed to enhance mixing and heat transfer for gram-scale synthesis.
-
Byproduct Formation : Trace amounts of dimerized nitriles (<2%) may require chromatographic removal .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Electronic Comparison
Key Observations:
Electron-donating groups (e.g., methoxy in ) increase nucleophilicity, favoring reactions at the cyano or amino sites .
Steric and Conformational Differences :
- The 7,7-dimethyl groups in the target compound and restrict ring puckering, stabilizing specific conformations critical for binding in biological systems .
- Compounds with bulkier substituents (e.g., trimethoxyphenyl in ) exhibit reduced solubility in polar solvents .
Biological Activity Trends: Tetrahydrochromenes (e.g., ) show antimicrobial activity due to their planar aromatic systems, while hexahydroquinolines with bromine/chlorine substituents may target oxidative stress pathways .
Research Findings and Structural Insights
Crystallographic Data:
- The target compound’s analog () crystallizes in a triclinic system ($P1$), with bond angles and torsion angles indicating minimal strain in the hexahydroquinoline core .
- In contrast, tetrahydrochromene derivatives () adopt a more planar conformation, with hydrogen-bonding networks involving the amino and cyano groups stabilizing the lattice .
Electronic Structure Analysis:
- DFT studies on isoelectronic analogs () suggest that bromine’s inductive effect lowers the HOMO energy of the target compound by ~0.5 eV compared to chlorine-substituted derivatives, impacting redox behavior .
Biological Activity
The compound 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 311323-36-1) is a member of the hexahydroquinoline family known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from suitable precursors. The general method includes:
- Formation of the Hexahydroquinoline Core : This involves cyclization reactions that introduce the quinoline structure.
- Substitution Reactions : The bromophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution.
- Final Modifications : Functional groups such as amino and carbonitrile are added to enhance biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of hexahydroquinolines have been shown to inhibit various bacterial strains and fungi. Studies suggest that the presence of halogen substituents (like bromine) enhances antimicrobial efficacy by increasing lipophilicity and cellular uptake.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | E. coli | 20 |
| Target Compound | S. aureus | 22 |
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes. In vitro studies demonstrated that it can reduce the production of prostaglandins, which are mediators of inflammation.
Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 12.5 |
| COX-2 | 8.0 |
These results indicate that the compound may serve as a lead for developing selective COX-2 inhibitors.
Cytotoxicity and Anticancer Potential
Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it may induce apoptosis in cancer cells while sparing normal cells.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxicity of the target compound against human breast cancer cells (MCF-7) and normal fibroblast cells:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 15.5 | 3.2 |
| Normal Fibroblasts | 49.5 |
The selectivity index indicates a favorable therapeutic window for further development.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : By binding to the active site of COX enzymes.
- Induction of Apoptosis : Through activation of caspase pathways in cancer cells.
- Disruption of Microbial Cell Membranes : Leading to cell lysis in bacteria.
Q & A
Q. What are the established synthetic methodologies for this compound?
The synthesis typically involves multi-step reactions, such as modified Hantzsch-type cyclization or one-pot multicomponent reactions . A standard protocol includes:
- Reacting 3,5-cyclohexanedione , 4-bromobenzaldehyde derivatives , ethyl cyanoacetate , and ammonium acetate in ethanol under reflux (80–90°C for 6–8 hours) .
- Catalysts like p-toluenesulfonic acid or DMAP improve yields (60–75%) by facilitating imine formation and cyclization .
- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Table 1: Synthetic Methodologies
| Reagents/Conditions | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Ethanol, reflux, DMAP | 68 | 97 | |
| Dichloromethane, room temp. | 55 | 92 |
Q. Which spectroscopic and crystallographic techniques validate its structure?
- X-ray crystallography confirms the bicyclic hexahydroquinoline core and substituent orientations (e.g., bromophenyl at C4) with bond angles of 109.5–120° .
- NMR (¹H/¹³C): Key signals include δ 2.25–2.35 ppm (CH3 groups), δ 7.45–7.60 ppm (aromatic protons), and δ 165–170 ppm (C=O) .
- HPLC-MS (ESI+) confirms molecular weight (468.4 g/mol) and detects impurities (<2%) .
Advanced Research Questions
Q. How can synthetic protocols be optimized for higher yields?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Ethanol balances cost and efficiency .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) increase cyclization efficiency, achieving yields up to 82% .
- Microwave-assisted synthesis reduces reaction time (2–3 hours vs. 6 hours) with comparable yields .
Q. How to resolve contradictions in reported biological activities?
Discrepancies in antimicrobial or anticancer activity may arise from:
- Purity variations : Use HPLC to confirm >98% purity before assays .
- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .
- Structural analogs : Compare with derivatives (e.g., 4-methoxyphenyl vs. bromophenyl) to isolate substituent effects .
Table 2: Biological Activity Variations
| Study | IC50 (µM) | Cell Line | Key Variable |
|---|---|---|---|
| Anticancer | 12.3 | MCF-7 | Bromophenyl group |
| Antimicrobial | 25.8 | E. coli | Solvent (DMSO vs. EtOH) |
Q. What computational methods predict target interactions?
- Molecular docking (AutoDock Vina) identifies binding to EGFR kinase (PDB: 1M17) with a docking score of −9.2 kcal/mol, suggesting ATP-competitive inhibition .
- QSAR models highlight the cyano group’s role in enhancing hydrophobicity (logP = 3.2) and membrane permeability .
- Molecular dynamics (100 ns simulations) validate stable binding via hydrogen bonds with Lys721 and Asp831 .
Q. How do structural modifications alter physicochemical properties?
- Bromophenyl vs. nitrophenyl : Bromine improves lipophilicity (clogP +0.5) but reduces solubility (2.1 mg/mL → 0.8 mg/mL) .
- Methyl groups at C7 : Enhance steric shielding, increasing metabolic stability (t½ from 1.5 → 4.2 hours in liver microsomes) .
Table 3: Substituent Effects
| Substituent | clogP | Solubility (mg/mL) | Metabolic t½ (h) |
|---|---|---|---|
| 4-Bromophenyl | 3.2 | 0.8 | 4.2 |
| 4-Methoxyphenyl | 2.7 | 2.1 | 1.5 |
Methodological Notes
- Contradiction analysis : Use HPLC-coupled NMR to isolate and characterize degradation products during bioassays .
- Crystallography : For ambiguous NOE signals, refine structures using SHELXL with R-factor < 0.05 .
- Scale-up : Replace column chromatography with recrystallization (ethanol/water) for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
